Petasitenine

描述

Petasitenine, also known as fukinotoxine, is an otonecine-type pyrrolizidine alkaloid. It is primarily isolated from the plant Petasites japonicus, commonly known as Japanese butterbur. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds found in various plant species, and they are known for their complex structures and potential toxicity.

准备方法

Synthetic Routes and Reaction Conditions: Petasitenine can be synthesized through chemical conversion from other known alkaloids. The structure of this compound was determined by spectroscopic analyses and chemical conversion from the known alkaloid secothis compound . The synthetic route involves the use of specific reagents and conditions to achieve the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound typically involves the extraction and isolation from Petasites japonicus. The plant material is processed to extract the alkaloids, which are then purified using chromatographic techniques. The extraction process may involve solvents such as methanol or ethanol, followed by purification steps to isolate this compound from other alkaloids present in the plant .

化学反应分析

Metabolic Deacetylation to Petasitenine

This compound is primarily formed via enzymatic deacetylation of its precursor neothis compound (acetylfukinotoxin). This hydrolysis reaction occurs rapidly in vivo, as demonstrated by:

-

Plasma pharmacokinetics : After oral administration of 1.0 mg/kg neothis compound in rats, plasma concentrations of this compound exceeded those of the parent compound within 2 hours, with a 24-hour mean plasma concentration of 29 ng/mL compared to 22 ng/mL for neothis compound .

-

Human conversion : Physiologically based pharmacokinetic (PBPK) modeling predicts similar rapid deacetylation in humans, even at hepatotoxic doses (1.0 mg/kg) .

Analytical quantification of this reaction utilized LC-MS/MS with:

| Parameter | Neothis compound | This compound |

|---|---|---|

| Column | YMC-Triart C18 | YMC-Triart C18 |

| Mobile phase | Methanol/10 mM NH₄OAc | Methanol/10 mM NH₄OAc |

| Retention time | 5.1 min | 3.7 min |

| MS transition (m/z) | 424 → 122 | 382 → 168 |

Hepatic Metabolism and Clearance

This compound undergoes hepatic metabolism with species-specific clearance rates:

In Vitro Hepatic Intrinsic Clearance

| System | Rat (μL/min/mg) | Human (μL/min/mg) |

|---|---|---|

| Neothis compound | ||

| Liver microsomes | 35 | 43 |

| Liver S9 fractions | 4.5 | 5.6 |

| This compound | ||

| Liver microsomes | 8.1 | 7.4 |

Allometric scaling of rat data provided human PBPK parameters, showing comparable elimination rates between species .

Toxicological Reactivity

This compound’s carcinogenicity in rats correlates with its bioactivation into reactive intermediates:

-

Acute toxicity (0.05% in drinking water) : Caused hepatic necrosis, hemorrhage, and bile duct proliferation within 72 days .

-

Chronic exposure (0.01% in drinking water) : Induced liver tumors in 80% of rats (hemangioendothelial sarcomas and adenomas) .

Mechanistic insights :

-

Mitochondrial dysfunction observed in rat hepatocytes, including inhibition of respiratory chain enzymes .

-

Dose-dependent cytotoxicity in human HepaRG cells, with significant lactate dehydrogenase (LDH) leakage at micromolar concentrations (p < 0.05) .

Pharmacokinetic Parameters

Key PBPK model values for this compound in rats:

| Parameter | Symbol | Value |

|---|---|---|

| Absorption | kₐ | 0.18 h⁻¹ |

| Distribution | V₁ | 12.7 L/kg |

| Clearance | CLₕ,ᵢₙₜ | 22.1 L/h/kg |

These parameters align with observed plasma concentration-time profiles .

Analytical and Computational Tools

-

Machine learning : Predicted absorption and clearance parameters for this compound using chemical descriptors (e.g., logP, polar surface area) .

-

Reaction pathway modeling : Theoretical frameworks for pyrrolizidine alkaloid reactivity highlight nucleophilic attack at unsaturated ester groups, consistent with this compound’s hepatotoxic potential .

This compound’s chemical reactivity is dominated by metabolic activation and hepatic bioactivation, leading to DNA adduct formation and carcinogenicity. Its rapid conversion from neothis compound and species-independent clearance patterns underscore the need for rigorous exposure controls in humans.

科学研究应用

Petasitenine has several scientific research applications across various fields:

Chemistry: this compound is studied for its unique chemical structure and reactivity

Biology: In biological research, this compound is examined for its effects on cellular processes and its potential as a bioactive compound.

Medicine: this compound’s potential toxicity and pharmacological properties are of interest in medical research. Studies focus on its hepatotoxicity and potential therapeutic applications.

作用机制

The mechanism of action of petasitenine involves its interaction with cellular components and molecular targets. This compound is known to exert hepatotoxic effects, which are attributed to its ability to form reactive metabolites that can damage liver cells. The compound’s molecular targets include enzymes and cellular structures involved in metabolic processes. The pathways involved in this compound’s action are complex and involve multiple biochemical interactions .

相似化合物的比较

Neopetasitenine: Another otonecine-type pyrrolizidine alkaloid isolated from Petasites japonicus. It has similar chemical properties but differs in its specific biological effects.

Senkirkine: A related pyrrolizidine alkaloid with distinct structural features and biological activities.

Uniqueness of this compound: this compound is unique due to its specific chemical structure and the particular biological effects it exerts. Its hepatotoxicity and potential therapeutic applications make it a compound of significant interest in scientific research .

生物活性

Petasitenine is a pyrrolizidine alkaloid isolated from the young flower stalks of Petasites japonicus, a plant known for its medicinal properties. This compound has garnered attention due to its significant biological activities, particularly its carcinogenic potential and antioxidant properties. This article reviews the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and potential therapeutic applications.

Carcinogenic Activity

Research indicates that this compound exhibits notable carcinogenic properties. A study conducted on ACI rats demonstrated that administration of this compound in drinking water led to severe liver damage and tumor development. Specifically, rats receiving a 0.05% solution died or were euthanized within 72 days, showing signs of necrosis and bile duct proliferation in the liver. In another group treated with a 0.01% solution, 80% developed liver tumors, including hemangioendothelial sarcomas and adenomas, highlighting the compound's potential as a carcinogen .

Summary of Carcinogenic Study Findings

| Treatment Concentration | Survival Rate | Tumor Types Observed | Control Group Tumors |

|---|---|---|---|

| 0.05% | 0% | Necrosis and bile duct proliferation | None |

| 0.01% | 20% | Hemangioendothelial sarcomas, liver cell adenomas | None |

Antioxidant Activity

Contrasting its carcinogenic effects, this compound also exhibits antioxidant properties. The antioxidant activity of Petasites japonicus has been attributed to various compounds including this compound. Studies have shown that extracts from this plant can upregulate protective enzymes like heme oxygenase-1 through the activation of the Nrf2 signaling pathway. This suggests that while this compound may pose risks related to cancer, it also has mechanisms that could confer protective effects against oxidative stress .

Mechanisms of Antioxidant Action

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Antioxidant effects | LLC-PK1 cells | Increased heme oxygenase-1 expression via Nrf2 activation |

| Kainic acid-induced oxidative stress | Mouse model | Restoration of TBARS values and cytosolic GSH levels |

Toxicological Considerations

The dual nature of this compound's biological activity raises concerns regarding its safety profile. The presence of pyrrolizidine alkaloids in plants like Petasites japonicus necessitates careful assessment of their consumption levels in humans. Reports indicate that human exposure to these alkaloids can lead to severe health issues, including liver damage and cancer .

Case Studies on Human Exposure

A review highlighted cases where individuals consuming contaminated herbal products experienced acute liver failure linked to pyrrolizidine alkaloids, emphasizing the need for regulation and monitoring of these compounds in herbal remedies .

属性

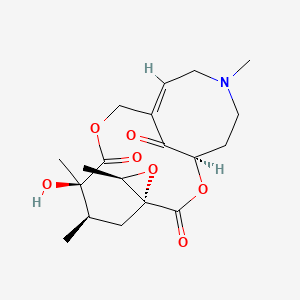

IUPAC Name |

(1R,3'R,4R,6R,7R,11Z)-7-hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO7/c1-11-9-19(12(2)27-19)17(23)26-14-6-8-20(4)7-5-13(15(14)21)10-25-16(22)18(11,3)24/h5,11-12,14,24H,6-10H2,1-4H3/b13-5-/t11-,12-,14-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQLULNMKQAIQL-PFDMWMSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Petasitenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60102-37-6 | |

| Record name | Petasitenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60102-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Petasitenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060102376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PETASITENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/737TK4X375 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Petasitenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 - 130 °C | |

| Record name | Petasitenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。